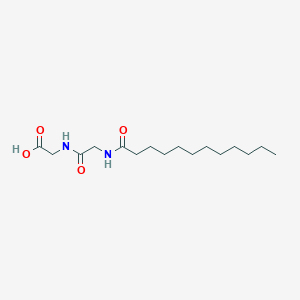
Glycine, N-(1-oxododecyl)glycyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycine, N-(1-oxododecyl)glycyl- is a compound with the chemical formula C16H30N2O4 and a molecular weight of 314.42 g/mol . It is a derivative of glycine, an amino acid, and is characterized by the presence of a dodecyl (12-carbon) chain attached to the glycine molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(1-oxododecyl)glycyl- typically involves the acylation of glycine with a dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of Glycine, N-(1-oxododecyl)glycyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Glycine, N-(1-oxododecyl)glycyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Dodecanoic acid and glycine derivatives.
Reduction: Dodecanol and glycine derivatives.
Substitution: Various substituted glycine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Glycine, N-(1-oxododecyl)glycyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in studies related to cell membrane interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of personal care products, detergents, and cosmetics.
Mecanismo De Acción
The mechanism of action of Glycine, N-(1-oxododecyl)glycyl- involves its surfactant properties, which allow it to reduce surface tension and form micelles. This property is crucial in its role as an emulsifying agent. The compound interacts with lipid bilayers and proteins, facilitating the solubilization and stabilization of hydrophobic molecules .
Comparación Con Compuestos Similares
Similar Compounds
Sodium Lauroyl Sarcosinate: Similar in structure but contains a sodium salt instead of a glycine derivative.
N-Lauroylsarcosine: Another surfactant with a similar dodecyl chain but different functional groups.
Sodium Lauryl Sulfate: A widely used surfactant with a similar long-chain structure but different chemical properties.
Uniqueness
Glycine, N-(1-oxododecyl)glycyl- is unique due to its specific combination of glycine and a long dodecyl chain, which imparts distinct surfactant properties. This combination makes it particularly effective in applications requiring both hydrophilic and hydrophobic interactions .
Propiedades
Número CAS |
56217-78-8 |
|---|---|
Fórmula molecular |
C16H30N2O4 |
Peso molecular |
314.42 g/mol |
Nombre IUPAC |
2-[[2-(dodecanoylamino)acetyl]amino]acetic acid |
InChI |
InChI=1S/C16H30N2O4/c1-2-3-4-5-6-7-8-9-10-11-14(19)17-12-15(20)18-13-16(21)22/h2-13H2,1H3,(H,17,19)(H,18,20)(H,21,22) |
Clave InChI |
ZMXUPLNMYABPEB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


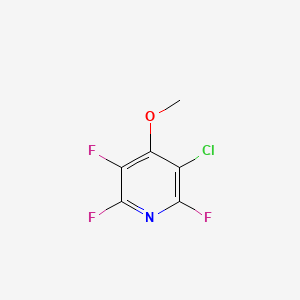
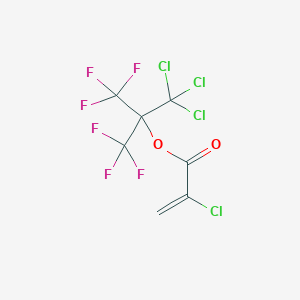
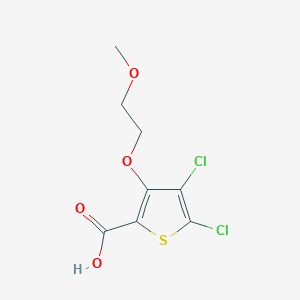
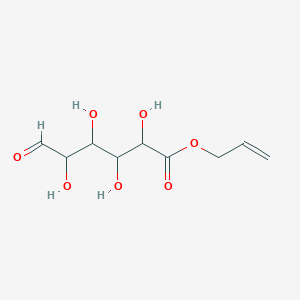

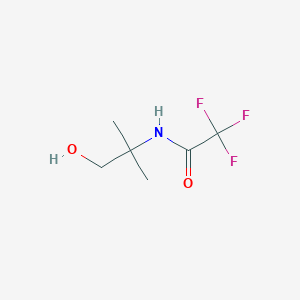
![[[[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12064214.png)
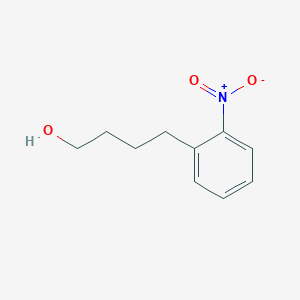




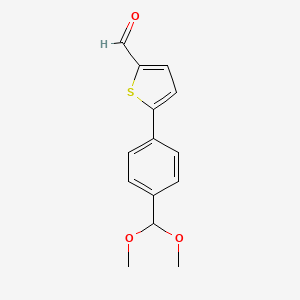
![(11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-(2,5-dioxopyrrolidin-1-yl)benzoate;perchloric acid](/img/structure/B12064271.png)
